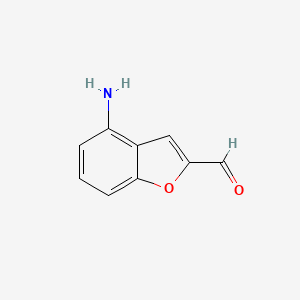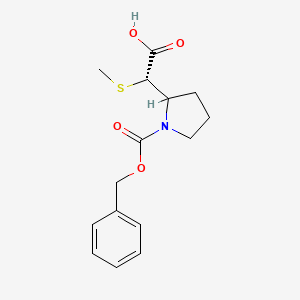
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a complex organic molecule that features a pyrrolidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is often introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Methylthioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzyloxycarbonyl moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzyloxycarbonyl group could play a role in binding interactions, while the methylthio group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group.
Uniqueness
The uniqueness of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both a benzyloxycarbonyl group and a methylthio group provides unique opportunities for interaction with biological targets and for use in synthetic chemistry.
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2S)-2-methylsulfanyl-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4S/c1-21-13(14(17)18)12-8-5-9-16(12)15(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18)/t12?,13-/m0/s1 |
InChI Key |
XQNJFVNAXYCUAC-ABLWVSNPSA-N |
Isomeric SMILES |
CS[C@@H](C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CSC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


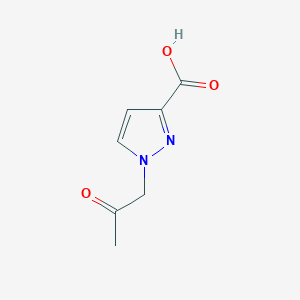
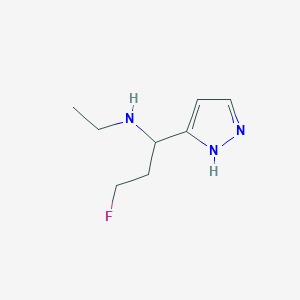

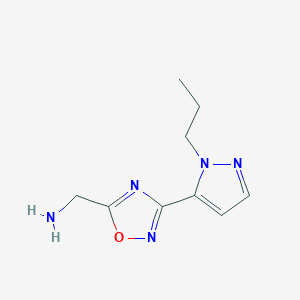
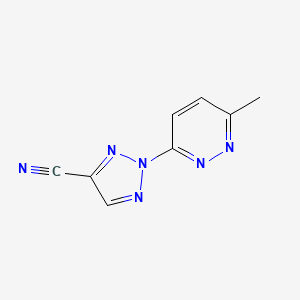

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
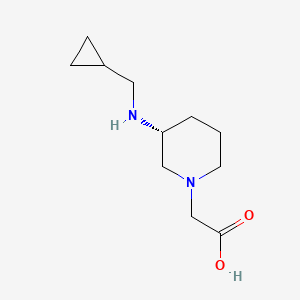

![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

